2-Azetidinomethyl-4'-methylbenzophenone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azetidinomethyl-4’-methylbenzophenone typically involves multi-step organic reactions. One common method includes the reaction of 4’-methylbenzophenone with azetidine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods: Industrial production methods for 2-Azetidinomethyl-4’-methylbenzophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to maximize efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Azetidinomethyl-4’-methylbenzophenone undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are possible with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
2-Azetidinomethyl-4’-methylbenzophenone has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Azetidinomethyl-4’-methylbenzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-Azetidinomethylbenzophenone
- 4’-Methylbenzophenone
- Azetidine derivatives
Comparison: 2-Azetidinomethyl-4’-methylbenzophenone is unique due to the presence of both the azetidine ring and the methyl group on the benzophenone structure. This combination imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
[2-(azetidin-1-ylmethyl)phenyl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-14-7-9-15(10-8-14)18(20)17-6-3-2-5-16(17)13-19-11-4-12-19/h2-3,5-10H,4,11-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMNTAPHBUZDIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643688 |
Source
|
Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(4-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-51-4 |
Source
|
Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(4-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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